molecular formula C13H12N4S B12589910 6-(2,6-dimethylphenyl)sulfanyl-7H-purine CAS No. 646510-20-5

6-(2,6-dimethylphenyl)sulfanyl-7H-purine

Cat. No.: B12589910
CAS No.: 646510-20-5
M. Wt: 256.33 g/mol
InChI Key: DYQQZYNWKINORK-UHFFFAOYSA-N
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Description

6-(2,6-dimethylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C13H12N4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a sulfanyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 2,6-dimethylthiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the sulfanyl group, yielding the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dimethylphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,6-dimethylphenyl)sulfanyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the purine ring play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-dimethylphenyl)sulfanyl-7H-purine
  • 6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Uniqueness

6-(2,6-dimethylphenyl)sulfanyl-7H-purine is unique due to the specific positioning of the dimethylphenyl and sulfanyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interactions compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

646510-20-5

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-(2,6-dimethylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H12N4S/c1-8-4-3-5-9(2)11(8)18-13-10-12(15-6-14-10)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

DYQQZYNWKINORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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